molecular formula C19H16N4O2S B12164240 3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one

3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12164240
M. Wt: 364.4 g/mol
InChI Key: IEONSSQGKZBFJW-UHFFFAOYSA-N
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Description

3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that features a unique structure combining elements of beta-carboline and thienopyrimidine

Preparation Methods

The synthesis of 3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the beta-carboline intermediate, which is then coupled with a thienopyrimidine derivative under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

    Medicinal Chemistry: It shows promise as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.

    Pharmacology: The compound’s interactions with biological targets make it a candidate for studying receptor binding and enzyme inhibition.

    Materials Science:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The beta-carboline moiety is known to interact with central nervous system receptors, potentially modulating neurotransmitter activity. The thienopyrimidine part of the molecule may contribute to its binding affinity and specificity, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other beta-carboline derivatives and thienopyrimidine analogs. Compared to these, 3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one stands out due to its combined structural features, which may offer unique biological activities and chemical properties. Some similar compounds are:

    1H-Carbazole, 2,3,4,9-tetrahydro-: A simpler beta-carboline derivative with known pharmacological activities.

    4-Hydroxy-2-quinolones: Compounds with similar heterocyclic structures and diverse biological activities.

Properties

Molecular Formula

C19H16N4O2S

Molecular Weight

364.4 g/mol

IUPAC Name

3-[2-oxo-2-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H16N4O2S/c24-17(10-23-11-20-18-14(19(23)25)6-8-26-18)22-7-5-13-12-3-1-2-4-15(12)21-16(13)9-22/h1-4,6,8,11,21H,5,7,9-10H2

InChI Key

IEONSSQGKZBFJW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)CN4C=NC5=C(C4=O)C=CS5

Origin of Product

United States

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